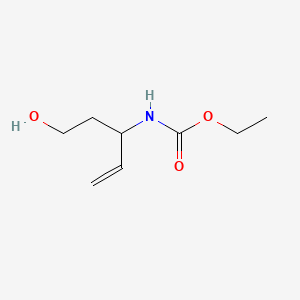
Stannous octadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is classified as a metallic soap, which is a metal derivative of a fatty acid, specifically stearic acid . This compound forms colorless (white) crystals and is insoluble in water . It is widely used in various industries, including pharmaceuticals and cosmetics, as a thickener, film-forming polymer, and release agent .
Métodos De Preparación
Stannous octadecanoate can be synthesized through several methods. One common method involves the reaction of stannous oxide with isooctanoic acid in a reaction kettle. The mixture is stirred and subjected to a vacuum pump, followed by a dehydration reaction at a temperature of 115-130°C until no fraction generation occurs. The reaction is then continued for 2-3 hours, cooled, and filtered to obtain the final product . This method is advantageous due to its simplicity, high purity, and low energy consumption .
Análisis De Reacciones Químicas
Stannous octadecanoate undergoes various chemical reactions, including:
Oxidation: It is prone to oxidation, forming tin(IV) compounds.
Substitution: It reacts with sodium hydroxide or hydrochloric acid to form tin(II) chloride or tin(II) chloride hydroxide.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and other metal salts. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Stannous octadecanoate has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in the synthesis of polymeric materials, such as polyurethanes.
Biology: It is utilized in the preparation of biosensors and other bioanalytical applications.
Medicine: It is employed in the formulation of pharmaceuticals, particularly as a stabilizer and thickener.
Industry: It is used in the production of plastics, rubber, and other materials as a catalyst and stabilizer.
Mecanismo De Acción
The mechanism of action of stannous octadecanoate involves its ability to act as a catalyst in various chemical reactions. The stannous ion (Sn²⁺) plays a crucial role in these processes by facilitating the formation and breaking of chemical bonds. In polymerization reactions, for example, this compound helps in the ring-opening polymerization of monomers, leading to the formation of polymers with desired properties .
Comparación Con Compuestos Similares
Stannous octadecanoate can be compared with other similar compounds, such as:
Stannous octoate: Another tin(II) compound used as a catalyst in polyurethane production.
Tin(II) chloride: A commonly used tin compound in various chemical reactions.
Tin(II) oxalate: Used in similar applications as a catalyst and stabilizer.
This compound is unique due to its specific fatty acid derivative structure, which imparts distinct properties such as its insolubility in water and its effectiveness as a thickener and stabilizer in various formulations .
Propiedades
Fórmula molecular |
C36H70O4Sn |
|---|---|
Peso molecular |
685.6 g/mol |
Nombre IUPAC |
di(octadecanoyloxy)tin |
InChI |
InChI=1S/2C18H36O2.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*2-17H2,1H3,(H,19,20);/q;;+2/p-2 |
Clave InChI |
CYCFYXLDTSNTGP-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)O[Sn]OC(=O)CCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




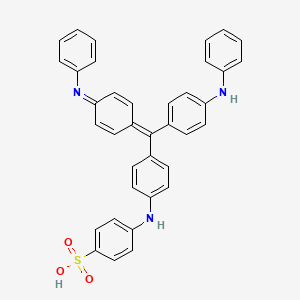

![1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(2-chloroacetyl)oxime]](/img/structure/B13830403.png)
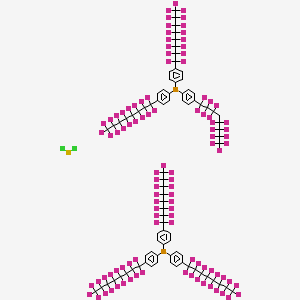
![1-(4-Aminobicyclo[2.2.2]octan-1-YL)ethan-1-one](/img/structure/B13830426.png)
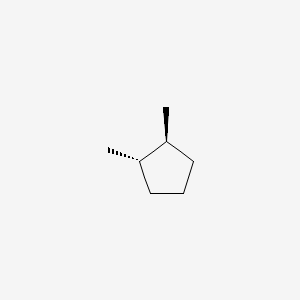
![(E)-but-2-enedioic acid;4-(4-methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline](/img/structure/B13830436.png)
![[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-carbamoyloxan-2-yl]methyl benzoate](/img/structure/B13830437.png)
![(3aR,3a'R,7aR,7a'R)-2,2'-((2S,4S)-Pentane-2,4-diylbis(oxy))bis(1,3-diphenyloctahydro-1H-benzo[d][1,3,2]diazaphosphole)](/img/structure/B13830440.png)
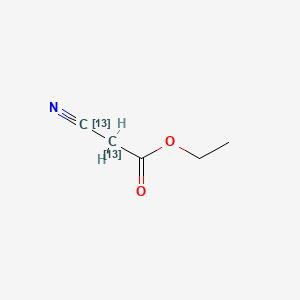
![tert-butyl N-[(2R)-2-amino-2-ethoxyethyl]carbamate](/img/structure/B13830457.png)
